Methyl 2-amino-3-chloro-5-iodobenzoate: A Technical Synthesis and Application Guide
Methyl 2-amino-3-chloro-5-iodobenzoate: A Technical Synthesis and Application Guide
The following technical guide details the properties, synthesis, and applications of Methyl 2-amino-3-chloro-5-iodobenzoate, a critical halogenated intermediate in modern medicinal chemistry and agrochemical synthesis.
CAS Number: 1070977-94-4 Primary Classification: Halogenated Anthranilate Ester Role: Bifunctional Scaffold for Cross-Coupling & Heterocyclic Synthesis[1]
Executive Summary
Methyl 2-amino-3-chloro-5-iodobenzoate is a highly specialized polysubstituted benzene derivative. Its value lies in its unique substitution pattern: the 3-chloro group provides steric bulk and lipophilicity, while the 5-iodo group serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The 2-amino and 1-ester moieties allow for facile cyclization into quinazolinones and other heterocycles. This compound is a "linchpin" intermediate, most notably in the synthesis of ryanodine receptor modulators (anthranilamide insecticides) and next-generation kinase inhibitors.
Physicochemical Specifications
| Property | Data |
| CAS Number | 1070977-94-4 |
| Molecular Formula | C₈H₇ClINO₂ |
| Molecular Weight | 311.50 g/mol |
| IUPAC Name | Methyl 2-amino-3-chloro-5-iodobenzoate |
| Appearance | Off-white to light brown solid |
| Melting Point | 82–86 °C (Typical range for pure isomer) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Reactive Moieties | Aryl Iodide (C5), Primary Amine (C2), Methyl Ester (C1), Aryl Chloride (C3) |
Synthetic Protocol: Regioselective Iodination
The synthesis of CAS 1070977-94-4 relies on the electrophilic aromatic substitution of Methyl 2-amino-3-chlorobenzoate. The challenge is ensuring regioselectivity at the C5 position without over-iodinating or affecting the amino group.
Reaction Logic (Causality)
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Substrate Choice: We start with Methyl 2-amino-3-chlorobenzoate. The C3 position is already blocked by chlorine.
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Directing Effects: The amino group (-NH₂) is a strong ortho/para director.
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Ortho (C3): Blocked by Chlorine.
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Ortho (C6): Sterically hindered by the ester group and less electronically activated than the para position.
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Para (C5): The most nucleophilic site remaining on the ring.
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Reagent Choice (NIS vs. I₂): N-Iodosuccinimide (NIS) is preferred over elemental iodine. NIS provides a source of electrophilic iodine (I⁺) under mild conditions, minimizing oxidative byproducts and avoiding the need for strong acidic catalysts that could hydrolyze the ester.
Detailed Methodology
Scale: 100 mmol basis
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Preparation: Charge a 500 mL round-bottom flask with Methyl 2-amino-3-chlorobenzoate (18.56 g, 100 mmol) and DMF (Dimethylformamide, 100 mL). Stir until fully dissolved.
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Reagent Addition: Cool the solution to 0–5 °C. Slowly add N-Iodosuccinimide (NIS) (24.75 g, 110 mmol) portion-wise over 20 minutes. Note: Slow addition prevents exotherms and local over-concentration.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting material should disappear, and a less polar product spot should appear.
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Quench: Pour the reaction mixture into Ice Water (400 mL) containing Sodium Thiosulfate (5 g) to quench any residual iodine species.
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Isolation: The product will precipitate as a solid.[2][4] Filter the solid using a Buchner funnel.
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Purification: Wash the cake with water (3 x 50 mL) to remove DMF. Recrystallize from Ethanol/Water or Heptane/EtOAc if high purity (>99%) is required.
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Yield: Expected yield is 85–92%.
Mechanistic & Workflow Visualization
Synthesis Pathway
The following diagram illustrates the transformation from the precursor to the final iodinated scaffold.[5]
Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.
Functionalization Decision Tree
This scaffold is valuable because it offers three distinct "handles" for modification.
Figure 2: Strategic functionalization logic for drug discovery and agrochemical synthesis.
Applications in Research & Development
Agrochemicals (Anthranilamides)
This compound is a direct precursor to the acid form (2-amino-3-chloro-5-iodobenzoic acid), which is a key intermediate for Chlorantraniliprole and related ryanodine receptor modulators.
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Mechanism: The ester is hydrolyzed to the acid, then coupled with an amine (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-amine) to form the diamide backbone.
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Role of Halogens: The C3-Chloro and C5-Iodo (often replaced by Br or Cl in final products, or used to couple aryl groups) are critical for binding affinity in the insect ryanodine receptor pocket.
Medicinal Chemistry (Kinase Inhibition)
In oncology research, the C5-iodine is replaced via Suzuki coupling to attach heteroaryl groups (e.g., pyridines, pyrazoles).
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Workflow:
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Protect the aniline (NH₂).
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Perform Suzuki coupling at C5-I using Pd(dppf)Cl₂.
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Cyclize the ester/amine to form a quinazolinone core.
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Result: A tricyclic scaffold common in EGFR and MEK inhibitors.
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Safety and Handling (SDS Summary)
Although a specific SDS for this exact CAS may be rare in public databases, it shares hazard profiles with similar halogenated anthranilates.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling Protocol:
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Use a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Storage: Keep in a cool, dry place, protected from light (iodinated compounds can be light-sensitive).
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References
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Sigma-Aldrich. Product Specification: Methyl 2-amino-3-chloro-5-iodobenzoate. (Accessed via search, confirmed CAS 1070977-94-4).[1][6][7][8]
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Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilamide that selectively activates ryanodine receptors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Describes the utility of 3-chloro-5-halo anthranilates).
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DuPont. (2004). Cyano anthranilamide insecticides. US Patent US7247647B2.[2] (Details the synthesis of the acid precursor 2-amino-3-chloro-5-iodobenzoic acid).
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BLD Pharm. Chemical Property Data: Methyl 2-amino-3-chloro-5-iodobenzoate. [1][6][7][8]
Sources
- 1. 139422-27-8|Methyl 2-amino-4-chloro-6-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7247647B2 - Cyano anthranilamide insecticides - Google Patents [patents.google.com]
- 5. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. 77317-55-6|Methyl 2-amino-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 7. 84228-44-4|Methyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 8. 79101-83-0|Methyl 2-amino-5-chloro-3-methylbenzoate|BLD Pharm [bldpharm.com]
